molecular formula C13H19NO4 B011478 methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate CAS No. 19728-71-3

methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate

Cat. No. B011478
CAS RN: 19728-71-3
M. Wt: 253.29 g/mol
InChI Key: GVFHYRBEKBBJQE-MYIOLCAUSA-N
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Description

Synthesis Analysis

Research has explored various synthetic routes and analogs of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate and related compounds. Coutts and Malicky (1973) described the synthesis of a series of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, analogs of known hallucinogens, highlighting synthetic strategies relevant to the compound of interest (Coutts & Malicky, 1973). Additionally, Selič et al. (1997) discussed the synthesis of heterocyclic systems using related compounds, providing insight into the synthetic versatility and potential transformations (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate and its analogs has been a subject of investigation, with studies examining the conformation and crystallographic characteristics of similar compounds. Gebreslasie, Jacobsen, and Görbitz (2011) analyzed the crystal structure of a related compound, revealing insights into its molecular conformation and the implications for the compound of interest (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

The reactivity and chemical properties of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate have been explored through various reactions and transformations. Strah and Stanovnik (1997) detailed the reactions with heteroarylhydrazines, highlighting the compound's reactivity and potential for forming diverse heterocyclic systems (Strah & Stanovnik, 1997).

Physical Properties Analysis

The physical properties of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate, such as crystal growth and polymorphism, have been subjects of research. Périgaud and Nicolau (1986) reported on the growth of single crystals for a structurally similar compound, providing insights into the physical characterization and crystallographic properties relevant to the compound of interest (Périgaud & Nicolau, 1986).

Chemical Properties Analysis

Investigations into the chemical properties of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate focus on its functional groups, reactivity, and potential for forming derivatives and complexes. Basu Baul et al. (2009) studied amino acetate functionalized Schiff base organotin(IV) complexes, shedding light on the compound's chemical behavior and interactions, relevant to understanding its chemical properties (Basu Baul, Basu, Vos, & Linden, 2009).

Safety And Hazards

The safety data sheet for related compounds like 3,4-Dimethoxyphenethylamine suggests that it may be harmful if swallowed and can cause skin and eye irritation6. It is recommended to use personal protective equipment when handling these chemicals6.


Future Directions

The future directions for the study and application of this compound are not explicitly mentioned in the search results. However, the ongoing research into related compounds suggests potential applications in various fields, including pharmaceutical chemistry4.


Please note that this analysis is based on the available information and may not cover all aspects of the compound. For a more detailed and specific analysis, consulting primary scientific literature or a chemical database is recommended.


properties

IUPAC Name

methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-8(12(14)13(15)18-4)9-5-6-10(16-2)11(7-9)17-3/h5-8,12H,14H2,1-4H3/t8?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFHYRBEKBBJQE-MYIOLCAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1)OC)OC)[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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